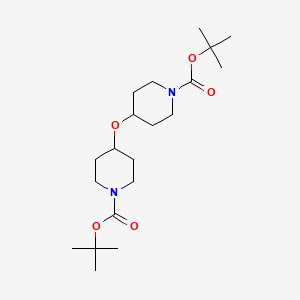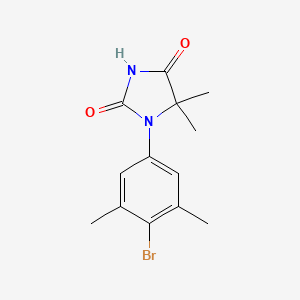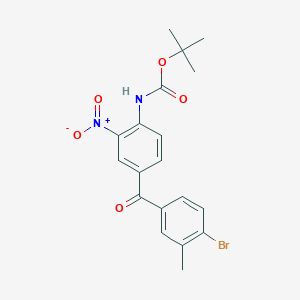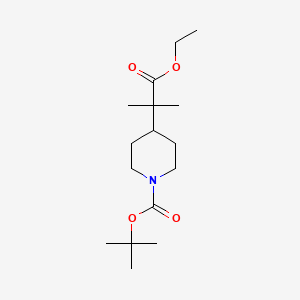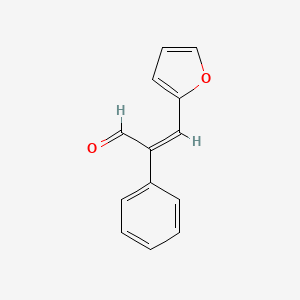
3-(2-Furyl)-2-phenylpropenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Furyl)-2-phenylpropenal is an organic compound that belongs to the class of furan derivatives It features a furan ring, a phenyl group, and an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-2-phenylpropenal typically involves the condensation of furan-2-carbaldehyde with benzaldehyde under basic conditions. One common method is the Knoevenagel condensation, which uses a base such as piperidine or pyridine as a catalyst. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also a key consideration to make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
3-(2-Furyl)-2-phenylpropenal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation can be carried out using bromine in acetic acid, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(Furan-2-yl)-2-phenylacrylic acid.
Reduction: 3-(Furan-2-yl)-2-phenylpropanol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-(2-Furyl)-2-phenylpropenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(2-Furyl)-2-phenylpropenal depends on its interaction with various molecular targets. In biological systems, it may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The furan ring and the aldehyde group are key functional groups that interact with the active sites of enzymes, leading to changes in their conformation and activity.
類似化合物との比較
Similar Compounds
- 3-(Furan-2-yl)acrylic acid
- 3-(Furan-2-yl)propanal
- 3-(Furan-2-yl)propanoic acid
Uniqueness
3-(2-Furyl)-2-phenylpropenal is unique due to the presence of both a furan ring and a phenyl group, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler furan derivatives. The compound’s ability to undergo various types of reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(Z)-3-(furan-2-yl)-2-phenylprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESOGFYFXAURP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CO2)/C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57568-60-2 |
Source


|
| Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid](/img/structure/B8112620.png)
![1'H-Spiro[cyclohexane-1,4'-quinoline]](/img/structure/B8112624.png)
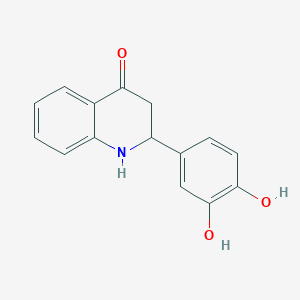
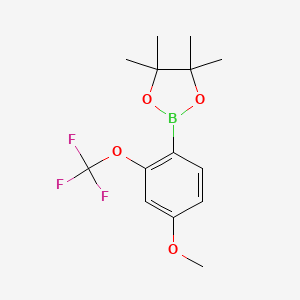

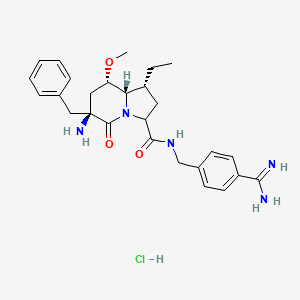
![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)
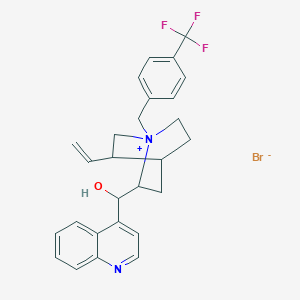
![(7R)-4-methoxybenzyl 3-methyl-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8112702.png)
![rel-tert-butyl(1R,3S,5S)-3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8112709.png)
